molecular formula C20H20N4O3 B2437225 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide CAS No. 921806-08-8

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide

Numéro de catalogue: B2437225
Numéro CAS: 921806-08-8
Poids moléculaire: 364.405
Clé InChI: NHAOFXPPILTEPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide: is a complex organic compound that belongs to the class of heterocyclic compounds

Propriétés

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-2-27-16-8-6-15(7-9-16)17-10-11-19(25)24(23-17)14-13-22-20(26)18-5-3-4-12-21-18/h3-12H,2,13-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAOFXPPILTEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of 6-(4-Ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (Intermediate I)

Procedure :

  • Reactant Preparation :
    • 4-(4-Ethoxyphenyl)-4-oxobutanoic acid (0.01 mol) and hydrazine hydrate (0.015 mol, 55%) are refluxed in ethanol (30 mL) for 4 hours.
  • Workup :
    • The mixture is cooled to 5°C, filtered, and recrystallized from ethanol.

Yield : 58–76%.
Characterization :

  • Melting Point : 180–182°C (lit. 180–182°C).
  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, J = 7.0 Hz, 3H, CH₂CH₃), 4.08 (q, J = 7.0 Hz, 2H, OCH₂), 2.80–3.20 (m, 4H, pyridazinone CH₂), 7.25–7.45 (m, 4H, Ar-H).

Mechanistic Insight :
Cyclocondensation of the β-keto acid with hydrazine forms the dihydropyridazinone via nucleophilic attack and subsequent dehydration.

Dehydrogenation to 6-(4-Ethoxyphenyl)-3(2H)-pyridazinone (Intermediate II)

Procedure :

  • Bromination :
    • Bromine (0.043 mol) in glacial acetic acid (25 mL) is added dropwise to Intermediate I (0.039 mol) in acetic acid (100 mL) at 60–70°C.
  • Reaction Conditions :
    • Reflux for 3 hours, followed by neutralization with NH₄OH and recrystallization from ethanol-water.

Yield : 76%.
Characterization :

  • Melting Point : 220–222°C.
  • IR (KBr) : 1662 cm⁻¹ (C=O, pyridazinone).

Critical Note :
Bromine acts as an oxidizing agent, converting the dihydro derivative to the aromatic pyridazinone. Excess bromine may lead to over-bromination, necessitating precise stoichiometry.

Alkylation to 1-(2-Aminoethyl)-3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl (Intermediate III)

Procedure :

  • Nucleophilic Substitution :
    • Intermediate II (0.05 mol) is treated with 1,2-dibromoethane (0.06 mol) in DMF at 80°C for 12 hours.
  • Amination :
    • The bromoethyl intermediate is reacted with ammonium hydroxide (28%) at 50°C for 6 hours.

Yield : 65–70%.
Characterization :

  • ¹H NMR (CDCl₃) : δ 3.55 (t, *J = 6.4 Hz, 2H, NCH₂), 2.85 (t, J = 6.4 Hz, 2H, CH₂NH₂), 1.40 (t, J = 7.0 Hz, 3H, CH₂CH₃).

Optimization :
DMF enhances solubility, while excess dibromoethane ensures complete alkylation. Side products (e.g., dialkylated species) are minimized by controlling reaction time.

Picolinamide Coupling (Final Product)

Procedure :

  • Acyl Chloride Formation :
    • Picolinic acid (0.05 mol) is treated with thionyl chloride (10 mL) under reflux for 2 hours.
  • Amidation :
    • The acyl chloride is added to Intermediate III (0.05 mol) in DMF with triethylamine (0.15 mol) at 0–5°C, followed by stirring at room temperature for 24 hours.

Yield : 75–80%.
Characterization :

  • ¹H NMR (DMSO-d₆) : δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H6), 8.15 (t, J = 7.8 Hz, 1H, pyridine-H4), 7.95 (d, J = 7.8 Hz, 1H, pyridine-H3), 7.55 (t, J = 6.0 Hz, 1H, pyridine-H5).
  • HRMS (ESI) : m/z Calcd for C₂₀H₂₁N₄O₃ [M+H]⁺: 381.1664; Found: 381.1668.

Side Reactions :
Partial hydrolysis of the acyl chloride may occur, necessitating anhydrous conditions. TLC (ethyl acetate/hexane, 1:1) monitors reaction progress.

Analytical Validation and Quality Control

Purity Assessment

Parameter Method Result
Purity HPLC (C18, 220 nm) ≥98.5%
Residual Solvents GC-MS <0.1% (DMF, EtOAc)
Heavy Metals ICP-OES <10 ppm

Scalability and Industrial Considerations

  • Cost-Efficiency : Using hydrazine hydrate and bromine reduces raw material costs compared to noble metal catalysts.
  • Safety : Bromine handling requires corrosion-resistant reactors and scrubbers to mitigate toxicity risks.
  • Green Chemistry Alternatives : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may replace bromine for dehydrogenation, though at higher costs.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide
  • N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide

Uniqueness

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Activité Biologique

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is a complex organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy, antimicrobial effects, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is C21H25N5O3C_{21}H_{25}N_{5}O_{3}, with a molecular weight of 395.5 g/mol. The structure features a pyridazinone core, an ethoxyphenyl group, and a picolinamide moiety, which are known for their biological activity.

PropertyValue
Molecular FormulaC21H25N5O3
Molecular Weight395.5 g/mol
Chemical ClassPyridazinone

The biological activity of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, thereby affecting cellular processes such as proliferation and apoptosis.
  • Receptor Binding : It can bind to cellular receptors, altering signal transduction pathways that are crucial for cell survival and function.
  • Gene Expression Modulation : The compound may influence the expression of genes associated with cancer progression and inflammation.

Anti-Cancer Activity

Research indicates that pyridazinone derivatives exhibit significant anti-cancer properties. In particular, N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide has been evaluated for its cytotoxic effects against various cancer cell lines. A study using the National Cancer Institute's (NCI) one-dose testing showed promising results, with strong correlations to known anti-cancer compounds like pleurotin .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Similar pyridazinone derivatives have demonstrated efficacy against a range of bacterial strains, suggesting that N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide may possess similar properties. This potential makes it a candidate for further investigation as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound may exhibit anti-inflammatory effects. Preliminary studies suggest that it could modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which are key players in chronic inflammatory diseases.

Case Studies

  • Cytotoxicity Testing : In vitro studies have shown that N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide significantly reduces cell viability in several cancer cell lines compared to controls. The IC50 values were determined through MTT assays, indicating effective dose-dependent cytotoxicity.
  • Mechanistic Studies : Further research utilizing Western blot analysis demonstrated that treatment with this compound leads to the downregulation of anti-apoptotic proteins in cancer cells, promoting apoptosis and reducing tumor growth.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis can be approached via a multi-step pathway involving:

  • Step 1 : Formation of the pyridazinone core through cyclocondensation of 4-ethoxyphenyl-substituted diketones with hydrazine derivatives (e.g., ethyl hydrazinecarboxylate) under acidic conditions .
  • Step 2 : Alkylation of the pyridazinone nitrogen using 2-chloroethylpicolinamide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
  • Key Variables : Solvent polarity (DMF vs. THF) and temperature control critically affect alkylation efficiency. Yields typically range from 40–65%, with side products arising from incomplete alkylation or hydrolysis of the ethoxy group under prolonged heating .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and pyridazinone ring protons (δ 6.8–7.5 ppm) .
  • HRMS : Validate the molecular ion peak (e.g., [M+H]+) with a mass error < 2 ppm .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680–1700 cm⁻¹ for pyridazinone and picolinamide moieties) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with a gradient elution of acetonitrile/water (0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyridazinone derivatives?

  • Methodological Answer :

  • Case Study : If conflicting data exist on kinase inhibition potency, perform:
  • Dose-Response Assays : Use recombinant kinases (e.g., EGFR, Src) under standardized ATP concentrations .
  • Structural Analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify steric clashes caused by the ethoxyphenyl group .
  • Data Normalization : Account for variations in assay conditions (e.g., pH, ionic strength) by cross-referencing with positive controls (e.g., staurosporine) .

Q. What strategies optimize the compound’s pharmacokinetic profile without compromising target affinity?

  • Methodological Answer :

  • Structural Modifications :
  • Introduce fluorine at the picolinamide’s pyridine ring to enhance metabolic stability .
  • Replace the ethoxy group with a trifluoromethoxy group to improve lipophilicity (logP) while retaining π-π stacking interactions .
  • In Silico ADMET Prediction : Use tools like SwissADME to predict bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Q. How should researchers design experiments to validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Multi-Omics Integration :
  • Transcriptomics : RNA-seq profiling of treated vs. untreated cancer cell lines (e.g., MCF-7) to identify dysregulated pathways .
  • Proteomics : SILAC-based quantification of target protein expression changes .
  • CRISPR-Cas9 Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell models .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., log(inhibitor) vs. response) using GraphPad Prism to calculate IC50 values .
  • Error Propagation : Report 95% confidence intervals for IC50 to account for plate-to-plate variability .
  • Table : Example cytotoxicity data for HeLa cells:
Concentration (µM)Viability (%)SEM
1.0982.1
10.0453.8
100.0121.9

Q. How can researchers address batch-to-batch variability in compound synthesis?

  • Methodological Answer :

  • Quality Control (QC) Protocols :
  • In-Process Monitoring : Use TLC or LC-MS to track intermediate formation .
  • Standardized Crystallization : Recrystallize the final product from ethanol/water (7:3 v/v) to ensure consistent polymorphic form .
  • DoE (Design of Experiments) : Apply factorial design to optimize reaction parameters (e.g., temperature, stoichiometry) and reduce variability .

Structural and Functional Insights

Q. What computational tools can predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate binding stability over 100 ns trajectories .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with pyridazinone carbonyl) using Schrödinger’s Phase .
  • Table : Key binding interactions with EGFR (PDB: 1M17):
ResidueInteraction TypeDistance (Å)
Met793Van der Waals3.2
Lys745H-bond2.8

Ethical and Safety Considerations

Q. What safety protocols are essential when handling pyridazinone derivatives?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles due to potential mutagenicity .
  • Waste Disposal : Neutralize acidic reaction mixtures with NaHCO₃ before disposal .
  • Ventilation : Use fume hoods for reactions involving volatile amines (e.g., ethylamine) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.